molecular formula C9H6O2 B136713 Ethynyl benzoate CAS No. 130468-62-1

Ethynyl benzoate

Cat. No. B136713
M. Wt: 146.14 g/mol
InChI Key: OUXAMGADSWZSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynyl benzoate is a chemical compound that belongs to the class of aromatic esters. It is a colorless liquid with a sweet odor, and it is commonly used in the synthesis of organic compounds. Ethynyl benzoate is a versatile compound that has various applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of ethynyl benzoate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to the suppression of certain metabolic pathways, resulting in the desired effect.

Biochemical And Physiological Effects

Ethynyl benzoate has both biochemical and physiological effects. Biochemically, it can inhibit the activity of certain enzymes, leading to the suppression of certain metabolic pathways. Physiologically, it can have various effects, depending on the compound it is used to synthesize. For example, it can have anti-inflammatory, antibacterial, or anti-cancer effects.

Advantages And Limitations For Lab Experiments

The advantages of using ethynyl benzoate in lab experiments are its versatility and ease of synthesis. It can be used to synthesize a wide range of organic compounds, and its synthesis is relatively straightforward. However, the limitations of using ethynyl benzoate in lab experiments are its toxicity and potential for environmental harm. It is a hazardous compound that requires proper handling and disposal.

Future Directions

There are several future directions for research involving ethynyl benzoate. One direction is to investigate its potential as a catalyst in organic reactions. Another direction is to explore its applications in materials science, particularly in the production of polymers and resins. Additionally, more research is needed to understand its mechanism of action and potential side effects. Overall, ethynyl benzoate is a versatile compound with many potential applications in scientific research.

Scientific Research Applications

Ethynyl benzoate has various applications in scientific research. Its most significant application is in the synthesis of pharmaceuticals. It is used in the production of antibiotics, anti-inflammatory drugs, and anti-cancer drugs. Ethynyl benzoate is also used in the production of agrochemicals, including pesticides and herbicides. Additionally, it is used in materials science to produce polymers and resins.

properties

CAS RN

130468-62-1

Product Name

Ethynyl benzoate

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

ethynyl benzoate

InChI

InChI=1S/C9H6O2/c1-2-11-9(10)8-6-4-3-5-7-8/h1,3-7H

InChI Key

OUXAMGADSWZSFV-UHFFFAOYSA-N

SMILES

C#COC(=O)C1=CC=CC=C1

Canonical SMILES

C#COC(=O)C1=CC=CC=C1

synonyms

Ethynol, benzoate (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethynyl(phenyl)iodonium trifluoromethanesulfonate (3.78 grams, 10 millimoles) dissolved in 10 milliliters of methylene chloride was mixed with sodium benzoate (7.2 grams, 50 millimoles) dissolved in 20 milliliters of water. The reactants were stirred for 5 minutes at 0° C. The organic layer was concentrated by evaporation and chromatographed on silica gel columns to isolate 0.77 grams of ethynyl benzoate (53% yield). The product was identified by spectroscopic means, and had a melting point of 43° C.(dec).
Name
Ethynyl(phenyl)iodonium trifluoromethanesulfonate
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
53%

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